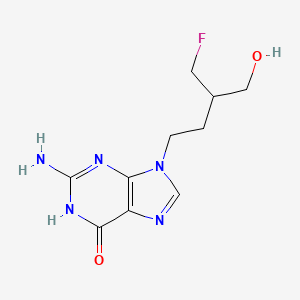

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

Description

Propriétés

IUPAC Name |

2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVUGLBKBWVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206067-83-6 | |

| Record name | 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Protection of Guanine and Hydroxyl Groups

- Starting Material: Penciclovir (9-(4-hydroxy-3-hydroxymethylbutyl)guanine).

- Protection: The guanine amine and hydroxyl groups are protected using methoxytrityl chloride in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dimethylformamide (DMF).

- Reaction Conditions: Heating at 50°C for approximately 2 hours under an inert atmosphere (argon).

- Outcome: Formation of N2, O-bis-(methoxytrityl)-protected guanine derivative.

This step prevents unwanted side reactions during subsequent tosylation and fluorination steps.

Tosylation of the 4-Hydroxy Group

- Reagents: p-Toluenesulfonyl chloride (tosyl chloride) in dry pyridine.

- Conditions: Stirring at room temperature for about 3 hours.

- Purpose: Convert the 4-hydroxy group into a tosylate, a good leaving group for nucleophilic substitution.

- Work-up: Dilution with ethyl acetate, washing with water, drying over MgSO4, and purification by silica gel chromatography.

This step yields the tosylated intermediate ready for fluorination.

Fluorination (Introduction of 4-Fluoro Group)

- Fluoride Source: Tetrabutylammonium fluoride or potassium fluoride (KF) in the presence of a cryptand such as Kryptofix 2.2.2.

- Solvent: Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.

- Conditions: Heating at elevated temperatures (~150°C) for about 20 minutes.

- Mechanism: Nucleophilic substitution of the tosylate by fluoride ion to form the 4-fluoro derivative.

- Radiolabeled Variant: For [18F]FHBG, [18F]KF is used under similar conditions, with subsequent purification by reverse-phase HPLC.

This nucleophilic fluorination is a critical step, converting the tosylated precursor into the fluorinated product.

Deprotection of Methoxytrityl Groups

- Method: Acidic hydrolysis to remove the methoxytrityl protecting groups.

- Conditions: Treatment with dilute acid under controlled conditions.

- Result: Regeneration of free amine and hydroxyl groups, yielding the final FHBG compound.

This final step completes the synthesis and prepares the compound for biological or imaging applications.

Automated and Radiochemical Synthesis

- Automated synthesis systems (e.g., Scanditronix Anatech RB III robotic system) have been developed to produce [18F]FHBG efficiently.

- Radiochemical yields range from 8% to 22%, with typical synthesis times of 80 to 100 minutes including purification.

- Radiochemical purity exceeds 97%, with specific activities around 320 mCi/μmol.

- The automated process reduces operator radiation exposure and increases reproducibility.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The described synthetic route provides an efficient and reproducible method for FHBG preparation.

- The use of methoxytrityl protection is crucial to prevent side reactions during tosylation and fluorination.

- Fluorination via nucleophilic substitution of tosylate with fluoride ion is effective for both non-radioactive and radioactive fluorine introduction.

- Automated synthesis platforms have been successfully implemented for radiolabeled FHBG, enabling its use in PET imaging.

- Radiochemical yields and purities are suitable for clinical and research applications.

- The compound shows high specificity in biological uptake studies, confirming the effectiveness of the synthetic approach in producing biologically active FHBG.

Analyse Des Réactions Chimiques

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Applications De Recherche Scientifique

Scientific Research Applications

1. Molecular Imaging

FHBG is primarily used as a positron emission tomography (PET) imaging tracer. Its application in molecular imaging allows for the non-invasive monitoring of gene expression, particularly for genes associated with HSV1-tk. The mechanism involves selective uptake by cells expressing the HSV1-tk gene, enabling visualization of gene expression in living organisms .

2. Gene Therapy

In gene therapy research, FHBG serves as a crucial component for tracking the expression and distribution of therapeutic genes. Its ability to be phosphorylated by HSV1-tk converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This selectivity minimizes toxicity to normal cells while allowing targeted therapeutic applications .

3. Cancer Research

FHBG plays a significant role in cancer research by providing insights into the efficacy of gene therapy treatments. It is utilized to image gene expression in cancer cells, facilitating the evaluation of therapeutic strategies aimed at targeting specific genetic markers associated with malignancies .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and utility of FHBG in various applications:

- Adenoviral-mediated Gene Expression Monitoring : A study utilized [18F]FHBG to monitor adenoviral-mediated HSV1-tk transgene expression in vivo, showcasing its potential for real-time imaging of therapeutic gene delivery .

- Antiviral Activity Assessment : Research indicates that FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selective phosphorylation by HSV-tk allows it to serve as both an imaging agent and therapeutic tool .

Mécanisme D'action

The mechanism of action of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine involves its role as a substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme. When used as a PET imaging tracer, it is selectively taken up by cells expressing the HSV1-tk gene. This selective uptake allows for the non-invasive imaging of gene expression in living organisms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Antiviral Analogs: Penciclovir and Ganciclovir

Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine)

- Structure : Lacks the 4-fluoro group present in FHBG; features hydroxyl groups at the 4- and 3-positions.

- Function : Antiviral agent active against HSV and VZV. Its triphosphate form inhibits viral DNA polymerase.

- Its prodrug, famciclovir, enhances oral bioavailability .

Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine)

- Structure : Contains a dihydroxypropoxymethyl side chain instead of the fluorinated butyl chain.

- Function: Broad-spectrum antiviral activity against CMV and HSV. Like FHBG, it is phosphorylated by HSV1-tk but is primarily used therapeutically rather than diagnostically .

Comparative Data :

| Compound | Primary Use | Key Structural Feature | Clinical Role |

|---|---|---|---|

| FHBG | PET imaging | 4-Fluoro, 3-hydroxymethyl | Diagnostic/therapeutic tracking |

| Penciclovir | Antiviral therapy | 4-Hydroxy, 3-hydroxymethyl | Antiviral treatment |

| Ganciclovir | Antiviral therapy | Dihydroxypropoxymethyl | CMV/HSV treatment |

Imaging Probes: FIAU, FHPG, and DHBT

2'-Fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU)

- Structure: Iodinated uracil derivative with arabinofuranosyl sugar.

- Function : PET/SPECT probe for HSV1-tk. Demonstrates 15-fold higher in vitro accumulation in HSV1-tk⁺ cells compared to FHBG. However, high abdominal background activity (intestinal/stomach uptake) limits imaging contrast .

9-[3-Fluoro-1-hydroxy-2-propoxymethyl]guanine (FHPG)

- Structure : Fluorine at the 3-position of a propoxymethyl chain.

- Function: Less efficient than FHBG, with 41-fold lower in vitro accumulation and rapid plasma clearance. Hepatobiliary excretion contributes to high background noise .

6-(1,3-Dihydroxyisobutyl)thymine (DHBT)

Comparative Imaging Performance :

| Probe | Accumulation (In Vitro) | Plasma Clearance | Background Activity | Clinical Utility |

|---|---|---|---|---|

| FIAU | 15× FHBG | Slow | High (GI tract) | Limited by toxicity |

| FHBG | Baseline | Rapid | Moderate (liver/kidney) | FDA-approved, widely used |

| FHPG | 0.24× FHBG | Rapid | High (hepatobiliary) | Limited sensitivity |

| DHBT | N/A (preclinical) | Under study | Low (preclinical) | Emerging alternative |

Prodrugs: Famciclovir

- Structure : Diacetylated prodrug of penciclovir.

- Function: Enhances oral bioavailability.

FHBG in Oncology and Cell Therapy

Pharmacokinetic Advantages of FHBG

- Rapid blood clearance (8.4% residual activity at 30 minutes post-injection).

- Low background signal in non-target tissues (e.g., brain, muscle).

- Renal/hepatobiliary excretion with high stability (>83% intact tracer in urine) .

Activité Biologique

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, commonly referred to as FHBG, is an antiviral nucleoside analog that has garnered significant attention in both research and clinical settings. This compound is characterized by a guanine base with a hydroxymethylbutyl side chain at the 9-position and a fluorine atom at the 4-position of the butyl group. These modifications enhance its pharmacological properties, particularly its ability to be phosphorylated by viral thymidine kinases, making it a valuable tool in gene therapy applications targeting herpes simplex virus type 1 thymidine kinase (HSV-tk) .

The primary biological activity of FHBG involves its phosphorylation by HSV-tk, which converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This process is crucial for its function as both an imaging agent and therapeutic tool. The phosphorylated form of FHBG can be incorporated into viral DNA during replication, leading to competitive inhibition of viral DNA synthesis . Notably, FHBG is selectively phosphorylated by viral enzymes while being a poor substrate for mammalian thymidine kinase, thus minimizing toxicity to normal cells .

Antiviral Activity

FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selectivity for HSV-tk allows for targeted therapeutic applications, particularly in gene therapy contexts where it can serve as a reporter probe to visualize HSV-tk expression in vivo using positron emission tomography (PET) imaging . The mechanism of action can be summarized as follows:

- Phosphorylation : Catalyzed by HSV-tk, converting FHBG into its active triphosphate form.

- Incorporation into Viral DNA : Competes with natural nucleotides during viral replication.

- Imaging : Labeled with radioactive isotopes (e.g., ), allowing non-invasive monitoring of gene expression.

Case Studies

One notable case involved a 57-year-old male diagnosed with grade IV glioblastoma multiforme who participated in an adoptive cellular immunotherapy trial. The patient received genetically engineered cytolytic T cells expressing HSV-tk and was monitored using PET imaging with -FHBG. This study demonstrated the compound's efficacy in detecting HSV-tk expressing cells post-infusion, providing insights into treatment efficacy and cellular localization .

Efficacy Studies

In preclinical evaluations, FHBG has shown promising results in various models:

- In vitro studies demonstrated that FHBG accumulates significantly in HSV-tk expressing cells compared to non-expressing cells, confirming its utility as an effective imaging agent .

- Animal models have been used to assess the therapeutic effects of FHBG against simian varicella virus, indicating its potential application beyond herpes viruses .

Comparative Analysis

The following table compares FHBG with other antiviral compounds based on their target viruses and applications:

| Compound Name | Target Virus | Selective Phosphorylation | Application |

|---|---|---|---|

| 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | HSV types 1 and 2 | Yes | Gene therapy imaging |

| Penciclovir | HSV types 1 and 2 | No | Antiviral treatment |

| Ganciclovir | Cytomegalovirus | No | Antiviral treatment |

| Acyclovir | HSV types 1 and 2 | No | Antiviral treatment |

Synthesis and Development

The synthesis of FHBG has been achieved through various methods, including automated synthesis techniques that enhance yield and specificity. Recent advancements have focused on optimizing conditions for incorporating fluorine isotopes, particularly fluorine-18, which significantly enhances the compound's utility in PET imaging .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, and how do precursor designs influence radiochemical yields?

- Methodological Answer : The synthesis of fluorinated guanine derivatives like 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine often employs nucleophilic radiofluorination with precursors optimized for stability and reactivity. For example, novel precursors with protective groups (e.g., tert-butyldimethylsilyl or trityl) improve fluorination efficiency by reducing side reactions. Evidence from [18F]FHBG synthesis shows that precursors designed with electron-withdrawing groups enhance [18F]fluoride incorporation, achieving radiochemical yields >50% compared to traditional methods (<30%) . Characterization via NMR and HRMS ensures structural fidelity, with purity validated by HPLC .

Q. How is the antiviral activity of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine evaluated in preclinical models?

- Methodological Answer : Antiviral efficacy is tested using cell culture models (e.g., MRC-5 cells infected with herpes simplex virus) to measure EC₅₀ values. Studies compare viral replication inhibition via plaque reduction assays, with results cross-validated in animal models (e.g., murine HSV-1 infection). For instance, Boyd et al. (1987) demonstrated dose-dependent inhibition of viral replication at non-cytotoxic concentrations, supported by pharmacokinetic profiling in plasma and tissue samples .

Q. What analytical techniques are critical for characterizing the structural and crystallographic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the three-dimensional structure, including hydrogen bonding networks and hydration states. For 9-[4-Hydroxy-3-(hydroxymethyl)butyl]-guanine monohydrate, SCXRD confirmed a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups, while thermal gravimetric analysis (TGA) assesses hydrate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodistribution data for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine across different tumor models?

- Methodological Answer : Discrepancies in tumor uptake (e.g., higher accumulation in glioblastoma vs. breast cancer models) may arise from variability in transporter expression (e.g., nucleoside transporters) or metabolic rates. A systematic approach involves:

- Step 1 : Quantifying transporter mRNA/protein levels in tumor tissues via qPCR or immunohistochemistry.

- Step 2 : Correlating uptake kinetics with PET imaging data ([18F]FHBG) to identify metabolic outliers .

- Step 3 : Using knockout cell lines (e.g., CRISPR-modified HSV-TK-negative cells) to isolate transporter-specific effects .

Q. What experimental design principles optimize the use of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine in gene therapy monitoring?

- Methodological Answer : For PET imaging of gene expression (e.g., HSV-TK reporter systems):

- Dose Optimization : Administer 0.1–0.3 mCi/kg [18F]FHBG to balance signal-to-noise ratios and radiation exposure .

- Timing : Image acquisition at 60–90 minutes post-injection maximizes target-to-background contrast .

- Control Groups : Include sham-transduced tumors and competitive inhibitors (e.g., ganciclovir) to validate specificity .

Q. How do solvent properties and formulation strategies impact the solubility and stability of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine in aqueous media?

- Methodological Answer : Solubility is enhanced using co-solvents (e.g., DMSO:water mixtures) or cyclodextrin-based encapsulation. Stability studies at varying pH (5–8) and temperature (4–25°C) reveal degradation pathways (e.g., hydrolysis of the hydroxymethyl group), with HPLC-MS identifying degradation products . Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life for in vivo applications .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine in non-target tissues?

- Methodological Answer : Variations in cytotoxicity (e.g., renal vs. hepatic toxicity) may stem from differences in:

- Metabolic Enzymes : Cytochrome P450 isoforms in liver vs. kidney convert the prodrug to active metabolites .

- Dosing Regimens : Subchronic vs. acute exposure studies yield divergent toxicity profiles.

- Mitigation Strategy : Co-administration with nephroprotective agents (e.g., N-acetylcysteine) reduces renal toxicity without compromising antiviral activity .

Methodological Integration

Q. How can computational modeling enhance the design of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Step 1 : Use molecular docking (e.g., AutoDock Vina) to predict interactions with BBB transporters (e.g., GLUT1).

- Step 2 : Apply QSAR models to optimize logP (1.5–2.5) and polar surface area (<90 Ų) for enhanced permeability .

- Step 3 : Validate predictions using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.